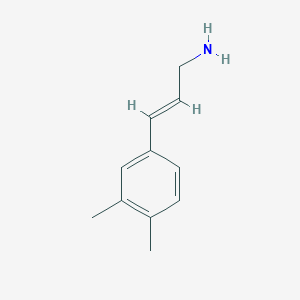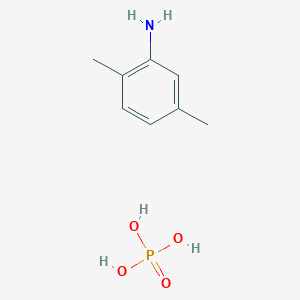
2,5-Dimethylaniline;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylaniline;phosphoric acid is a compound formed by the combination of 2,5-dimethylaniline and phosphoric acid. 2,5-Dimethylaniline, also known as 2,5-xylidine, is an aromatic amine with two methyl groups attached to the benzene ring. Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent.
Industrial Production Methods
Industrial production of 2,5-dimethylaniline typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting 2,5-dimethylaniline is then combined with phosphoric acid to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of 2,5-dimethylaniline.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethylaniline;phosphoric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of anesthetics and other drugs.
Industry: Used in the production of pesticides, perfumes, and synthetic resins.
Mechanism of Action
The mechanism of action of 2,5-dimethylaniline;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Another isomer of dimethylaniline with similar properties but different reactivity.
3,4-Dimethylaniline: Another isomer with distinct chemical behavior.
N,N-Dimethylaniline: A tertiary amine with different applications and reactivity.
Uniqueness
2,5-Dimethylaniline;phosphoric acid is unique due to its specific combination of 2,5-dimethylaniline and phosphoric acid, resulting in distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
832099-75-9 |
|---|---|
Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
2,5-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-7(2)8(9)5-6;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
TWNGVFYRAWYUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
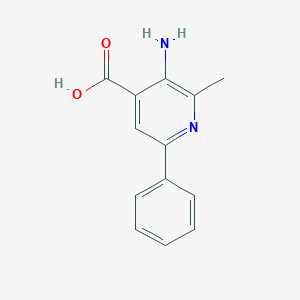

![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
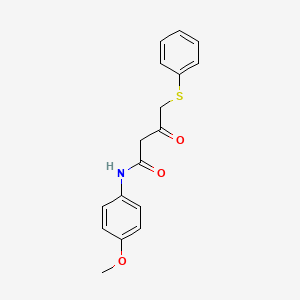
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
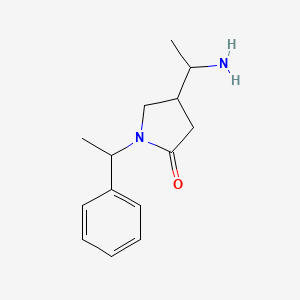
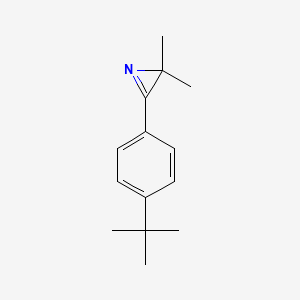
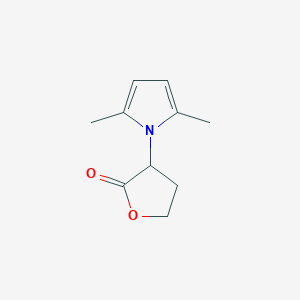
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
